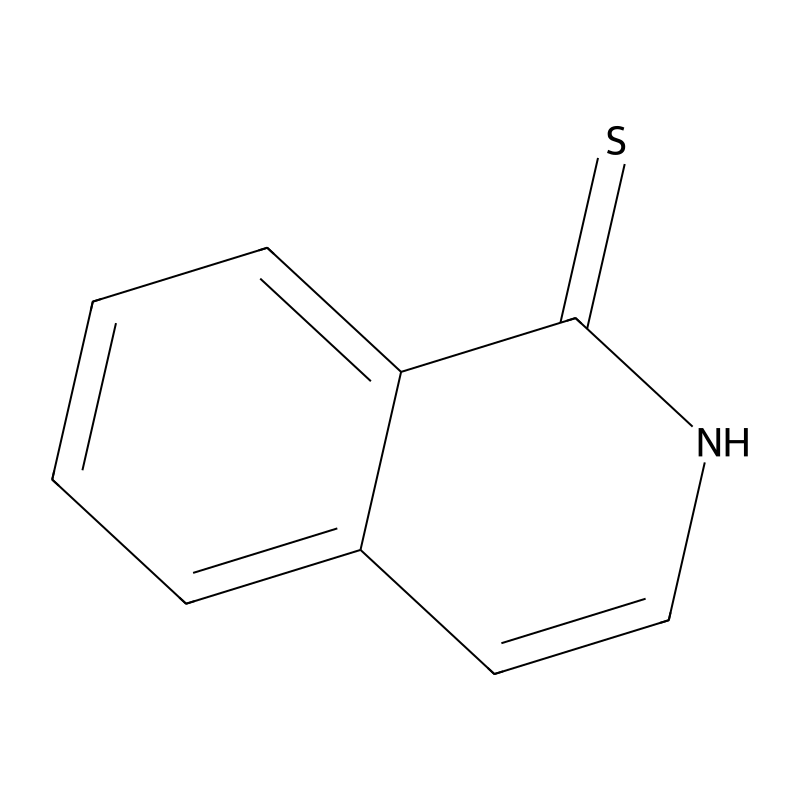

Isoquinoline-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

Isoquinoline-1-thiol, due to its unique structure containing both a nitrogen-containing heterocyclic ring and a thiol group, holds potential for various applications in medicinal chemistry.

- Drug Discovery: The thiol group can participate in various types of interactions with biological targets, such as forming covalent bonds with enzymes or binding to metal ions. This characteristic makes Isoquinoline-1-thiol a valuable scaffold for designing new drugs, particularly those targeting specific enzymes or receptors involved in diseases [].

- Antimicrobial Activity: Studies have shown that certain derivatives of Isoquinoline-1-thiol exhibit antimicrobial activity against various bacteria and fungi []. This suggests the potential for developing novel antibiotics based on this core structure.

Material Science:

The combination of the aromatic isoquinoline ring and the thiol group in Isoquinoline-1-thiol makes it an interesting candidate for material science applications.

- Functional Materials: The thiol group can be used to anchor Isoquinoline-1-thiol to surfaces or integrate it into polymers, potentially leading to the development of new functional materials with specific properties [].

- Sensors: The ability of Isoquinoline-1-thiol to interact with specific molecules through its functional groups suggests its potential use in designing new sensors for detecting various chemicals or biological analytes.

Organic Synthesis:

Isoquinoline-1-thiol can serve as a valuable building block for the synthesis of more complex molecules.

Isoquinoline-1-thiol has the chemical formula C₉H₇NS and features a sulfur atom bonded to a hydrogen atom, characteristic of thiols, along with an isoquinoline ring system. This compound is known for its potential biological activities and reactivity due to the presence of the thiol group, which can participate in various

- Thiol-Ene Reaction: This reaction involves the addition of the thiol group to alkenes, forming thioethers. It is characterized by high yields and stereoselectivity, making it useful in synthesizing complex molecules .

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which are important in biological systems and can influence the compound's reactivity .

- Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-sulfur bonds .

Isoquinoline-1-thiol exhibits various biological activities:

- Antioxidant Properties: The thiol group can scavenge free radicals, contributing to its antioxidant activity. This property is vital in protecting cells from oxidative damage .

- Potential Therapeutic Effects: Research suggests that isoquinoline derivatives possess antibacterial, antifungal, and anticancer properties. Isoquinoline-1-thiol may exhibit similar activities due to its structural characteristics .

Several methods are available for synthesizing isoquinoline-1-thiol:

- From Isoquinoline: A common approach involves the nucleophilic substitution of isoquinoline derivatives with thiol compounds. This method allows for the introduction of the thiol group at specific positions on the isoquinoline ring .

- Thiol-Ene Reaction: The compound can also be synthesized through thiol-ene reactions, where a thiol reacts with an alkene under appropriate conditions to form isoquinoline-1-thiol .

Isoquinoline-1-thiol finds applications across various fields:

- Pharmaceuticals: Due to its potential biological activities, it is being investigated for use in drug development targeting various diseases .

- Materials Science: Its reactivity allows for incorporation into polymer systems or materials that require specific functional properties .

Interaction studies involving isoquinoline-1-thiol often focus on its reactivity with biological macromolecules:

- Protein Interactions: The thiol group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function. This property is crucial for understanding redox biology and signaling pathways .

- Metal Binding: Isoquinoline-1-thiol can chelate metal ions, which may enhance its biological activity or stability in formulations .

Isoquinoline-1-thiol shares structural similarities with several other compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cysteine | Amino Acid | Contains a thiol group; crucial for protein structure via disulfide bonds. |

| Glutathione | Tripeptide | Acts as a major antioxidant; involved in detoxification processes. |

| Mercaptoacetic Acid | Simple Thiol | Used in organic synthesis; less complex than isoquinoline derivatives. |

| Thioacetamide | Thioamide | Exhibits different reactivity patterns; used in organic synthesis. |

Isoquinoline-1-thiol is unique due to its combination of a heterocyclic aromatic system and a reactive thiol group, setting it apart from simpler thiols or other amino acids.

The historical development of isoquinoline-1-thiol is intrinsically linked to the broader discovery and characterization of isoquinoline derivatives. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This foundational discovery established the structural framework upon which subsequent thiol derivatives would be developed. The systematic exploration of isoquinoline modifications gained momentum in the early twentieth century when Weissgerber developed a more rapid isolation route in 1914 by selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline.

The specific development of isoquinoline-1-thiol emerged from the broader investigation of heterocyclic thiol compounds and their synthetic potential. Early research into thiophene chemistry and related sulfur-containing heterocycles provided the theoretical foundation for understanding the unique properties of thiol-substituted aromatic systems. The synthesis of thiazolo[4,5-c]isoquinoline derivatives was accomplished in the 1960s, representing one of the first systematic approaches to incorporating sulfur functionality into the isoquinoline framework. This early work demonstrated the feasibility of introducing thiocyanate groups and subsequently cyclizing them to form sulfur-containing heterocyclic systems.

The compound gained increased attention in recent decades as synthetic methodologies evolved to allow more efficient preparation of thiol-containing heterocycles. The development of Lawesson's reagent as a classical method for converting carbonyl groups into thiocarbonyls provided new synthetic pathways for accessing isoquinoline-1-thiol and related compounds. Modern synthetic approaches have expanded to include various methodologies, with notable techniques including cyclization reactions and functional group modifications of isoquinoline precursors.

Contemporary research has focused on understanding the unique biological activities of isoquinoline-1-thiol derivatives, particularly their anticancer and antimicrobial properties. Studies have revealed that specific modifications to the thiol group can significantly enhance cytotoxicity against cancer cell lines, leading to increased apoptosis rates in treated cells. This discovery has sparked renewed interest in the synthetic chemistry of these compounds and their potential therapeutic applications.

Nomenclature and Systematic Classification

The systematic nomenclature of isoquinoline-1-thiol reflects its structural characteristics and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 1(2H)-isoquinolinethione according to the International Union of Pure and Applied Chemistry naming system. This nomenclature indicates the presence of a thione functional group at position one of the isoquinoline ring system, with the hydrogen atom positioned at the nitrogen center.

Molecular Formula (C9H7NS) and Mass (161.22 g/mol)

Isoquinoline-1-thiol possesses the molecular formula C9H7NS with a molecular weight of 161.22 grams per mole [1] [2]. The compound is systematically named as 2H-isoquinoline-1-thione according to International Union of Pure and Applied Chemistry nomenclature [3]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=CNC2=S, which defines the structural connectivity of the molecule [3] [4]. The Chemical Abstracts Service registry number for this compound is 4702-25-4 [1] [2]. The monoisotopic mass has been determined to be 161.029920 daltons [1].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.22 g/mol |

| CAS Number | 4702-25-4 |

| IUPAC Name | 2H-isoquinoline-1-thione |

| Monoisotopic Mass | 161.029920 Da |

Bond Lengths and Angles

The structural parameters of isoquinoline-1-thiol are characterized by typical aromatic carbon-carbon bond lengths and the distinctive carbon-sulfur bond at the 1-position [5]. Based on crystallographic studies of related isoquinoline derivatives, the carbon-carbon bond lengths in the aromatic ring system range from approximately 1.380 to 1.420 Å [6] [7]. The carbon-nitrogen bond length in the isoquinoline framework is typically around 1.330 to 1.340 Å [7] [8]. The carbon-sulfur double bond length in the thione form is expected to be approximately 1.650 to 1.680 Å, which is characteristic of carbon-sulfur double bonds in heterocyclic systems [9].

The bond angles within the isoquinoline ring system maintain the typical aromatic geometry with internal angles close to 120° [8]. The carbon-nitrogen-carbon angle in isoquinoline systems has been experimentally determined to range from 116° to 118° [10] [11]. Studies on related quinoline and isoquinoline compounds indicate that the molecular framework exhibits planar geometry with minimal deviation from planarity [12] [13].

The sulfur-hydrogen bond length in thiol compounds typically measures 1.338 Å according to standardized values, though X-ray crystallographic measurements often underestimate this distance [5]. The carbon-sulfur-hydrogen bond angle in aromatic thiols exhibits values around 99°, with the sulfur-hydrogen bond positioned approximately 10° out of the aromatic ring plane [5].

Crystalline Structure

Crystallographic analysis of isoquinoline derivatives reveals that these compounds typically adopt planar molecular conformations with specific intermolecular packing arrangements [14] [6] [15]. The crystalline structure of isoquinoline-1-thiol is expected to exhibit hydrogen bonding interactions involving the thiol functional group [5] [16]. Studies on related thiol-containing aromatic compounds demonstrate that sulfur-hydrogen groups can participate in both hydrogen bond donor and acceptor interactions [17] [18].

The molecular packing in crystals of isoquinoline derivatives is often stabilized by π-π stacking interactions between aromatic ring systems, with typical centroid-to-centroid distances ranging from 3.64 to 3.75 Å [13]. The presence of the thiol group introduces additional intermolecular interactions, including potential sulfur-hydrogen···π interactions and sulfur-hydrogen···sulfur hydrogen bonding [19]. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid material [20].

Physical Properties

Melting Point (169-170°C)

Isoquinoline-1-thiol exhibits a melting point in the range of 169-170°C [2]. This relatively high melting point is consistent with the aromatic nature of the compound and the presence of intermolecular hydrogen bonding interactions facilitated by the thiol functional group [16] [21]. The melting behavior reflects the thermal stability of the isoquinoline ring system combined with the additional intermolecular forces contributed by the sulfur-containing substituent [22].

Thermal analysis studies on related quinoline and isoquinoline compounds indicate that these heterocyclic systems generally demonstrate good thermal stability up to temperatures approaching their melting points [22] [23]. The decomposition temperature of isoquinoline-1-thiol is expected to occur at temperatures significantly above the melting point, consistent with the behavior of other substituted isoquinoline derivatives [22].

| Property | Value |

|---|---|

| Melting Point | 169-170°C |

| Physical State | Crystalline solid |

| Color | Typically colorless to pale yellow |

Solubility Profile in Various Solvents

The solubility characteristics of isoquinoline-1-thiol are influenced by both the aromatic isoquinoline framework and the polar thiol functional group [24]. Based on the structural similarity to isoquinoline, which exhibits limited solubility in water but good solubility in organic solvents, isoquinoline-1-thiol is expected to demonstrate comparable behavior [25] [24]. The compound should dissolve readily in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide due to the hydrogen bonding capability of the thiol group [17] [18].

The presence of the thiol functional group enhances the compound's ability to form hydrogen bonds with protic solvents compared to the parent isoquinoline molecule [16] [17]. In non-polar solvents such as hexane or cyclohexane, the solubility is likely to be limited due to the polar nature of both the nitrogen heteroatom and the thiol group [24]. The compound's solubility in chlorinated solvents like chloroform or dichloromethane is expected to be good, following the general pattern observed for substituted isoquinoline derivatives [26].

The topological polar surface area of 12.89 Ų and calculated logarithmic partition coefficient of approximately 2.52 suggest moderate lipophilicity with some hydrophilic character [2] [4]. These parameters indicate that the compound should exhibit balanced solubility characteristics between aqueous and organic phases.

Spectroscopic Properties

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of isoquinoline-1-thiol exhibits characteristic features arising from electronic transitions within the conjugated aromatic system [31] [32] [33]. The parent isoquinoline molecule displays absorption maxima in the range of 3.7 to 5.4 electron volts, corresponding to π-π* transitions [34] [33]. The introduction of the thiol substituent at the 1-position is expected to modify these electronic transitions through extended conjugation and the contribution of sulfur orbitals [32].

The compound likely exhibits multiple absorption bands in the ultraviolet region, with the longest wavelength absorption occurring around 315-350 nanometers based on studies of related isoquinoline derivatives [32] [33]. The presence of the sulfur heteroatom introduces additional electronic transitions involving n-π* character, which may appear as weaker absorption features at longer wavelengths [33] [10]. Solvatochromic effects are anticipated due to the polar nature of the thiol group, with absorption wavelengths shifting depending on solvent polarity [32].

The molar extinction coefficients for the primary absorption bands are expected to be in the range of 10³ to 10⁴ M⁻¹cm⁻¹, consistent with allowed π-π* transitions in aromatic heterocycles [35] [31]. The fine structure of the absorption spectrum may reveal vibronic coupling between electronic states, particularly involving the interaction between π-π* and n-π* excited states [33] [10].

Infrared Spectroscopy

The infrared spectrum of isoquinoline-1-thiol provides distinctive fingerprint information for structural identification [36] [26]. The most characteristic feature is the sulfur-hydrogen stretching vibration, which typically appears in the range of 2550-2600 cm⁻¹ [36] [17] [21]. This frequency is significantly lower than the corresponding oxygen-hydrogen stretch in alcohols due to the weaker sulfur-hydrogen bond and the larger mass of sulfur [17] [18].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the isoquinoline ring system [36] [26]. The carbon-nitrogen stretching mode appears around 1580-1620 cm⁻¹, while the carbon-sulfur stretching vibration is expected in the 700-800 cm⁻¹ range [36]. Out-of-plane bending modes of the aromatic carbon-hydrogen bonds produce characteristic fingerprint absorptions below 900 cm⁻¹ [36] [26].

Hydrogen bonding interactions involving the thiol group can significantly affect the sulfur-hydrogen stretching frequency, causing red-shifts and intensity enhancements when intermolecular associations occur [17] [21] [18]. The overall spectral pattern provides a unique identification signature for isoquinoline-1-thiol and enables differentiation from structural isomers and related compounds [26].

Nuclear Magnetic Resonance Profile

The proton nuclear magnetic resonance spectrum of isoquinoline-1-thiol exhibits distinct chemical shifts corresponding to the aromatic protons and the thiol hydrogen [26]. The aromatic protons appear in the typical downfield region between 7-9 parts per million, with the specific chemical shifts depending on their position relative to the nitrogen heteroatom and the thiol substituent [26]. The proton at the 3-position is expected to be most deshielded due to its proximity to nitrogen [26].

The thiol hydrogen resonance appears as a distinctive signal around 3-4 parts per million, significantly upfield compared to aromatic protons but downfield relative to aliphatic protons [21]. This chemical shift can be influenced by hydrogen bonding interactions and solvent effects [21]. The thiol proton signal may exhibit rapid exchange behavior in protic solvents, leading to line broadening or disappearance of coupling patterns [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [26]. The aromatic carbons resonate in the 120-160 parts per million region, with the carbon bearing the thiol group expected to appear around 160-170 parts per million due to the electron-withdrawing effect of sulfur [26]. The carbon-nitrogen coupling patterns help establish the substitution pattern and confirm the structural assignment [26].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of isoquinoline-1-thiol reveals characteristic fragmentation pathways that provide structural information [37] [38]. The molecular ion peak appears at mass-to-charge ratio 161, corresponding to the intact molecule [4] [37]. Common ionization modes include electrospray ionization producing protonated molecular ions [M+H]⁺ at m/z 162 and sodium adducts [M+Na]⁺ at m/z 184 [4].

Fragmentation patterns typically involve loss of the sulfur-hydrogen moiety, producing fragment ions at m/z 160 through loss of SH radical [37] [38]. Additional fragmentation may occur through ring cleavage processes, generating smaller aromatic fragments characteristic of isoquinoline derivatives [37]. The loss of hydrogen sulfide (H₂S, 34 mass units) represents another common fragmentation pathway, yielding ions at m/z 127 [38].

Collision-induced dissociation experiments reveal the relative stability of different molecular regions and help establish the fragmentation mechanisms [37] [39]. The aromatic ring system generally exhibits high stability, while the thiol substituent represents a more labile site for fragmentation initiation [38]. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment [37] [38].

| Ion Type | m/z | Description |

|---|---|---|

| [M]⁺- | 161 | Molecular ion |

| [M+H]⁺ | 162 | Protonated molecule |

| [M+Na]⁺ | 184 | Sodium adduct |

| [M-SH]⁺ | 128 | Loss of thiol radical |

| [M-H₂S]⁺ | 127 | Loss of hydrogen sulfide |

Electronic Properties

Electron Distribution and Resonance

The electron distribution in isoquinoline-1-thiol is characterized by the aromatic π-electron system of the isoquinoline framework combined with the electronic effects of the thiol substituent [10] [40]. The molecule exhibits delocalized π-electrons across the fused ring system, with the nitrogen heteroatom contributing one electron to the aromatic sextet [40] [41]. The sulfur atom in the thiol group possesses lone pairs that can participate in resonance interactions with the aromatic system [16] [42].

Resonance structures for isoquinoline-1-thiol include the neutral thiol form and contributing structures where electron density is redistributed between the sulfur atom and the aromatic ring [43]. The sulfur-carbon bond exhibits partial double bond character due to overlap between sulfur p-orbitals and the aromatic π-system [10]. This resonance stabilization influences the molecular geometry and electronic properties of the compound [40].

The electron-withdrawing effect of the sulfur atom affects the electron density distribution throughout the aromatic system [40]. Computational studies on related compounds indicate that the carbon atoms adjacent to electronegative heteroatoms experience reduced electron density, while positions meta to these sites may show enhanced electron density due to resonance effects [40] [41]. The overall electronic structure represents a balance between the electron-donating character of the aromatic system and the electron-accepting properties of the heteroatoms [40].

Dipole Moment Analysis

The dipole moment of isoquinoline-1-thiol arises from the asymmetric distribution of electron density caused by the nitrogen and sulfur heteroatoms [44] [45]. Experimental measurements on the parent isoquinoline molecule reveal a total dipole moment of 2.528 Debye units, with components of 2.360 D along the a-axis and 0.905 D along the b-axis [44]. The introduction of the thiol group is expected to modify these values due to the additional polar sulfur-hydrogen bond [45].

The thiol substituent contributes to the overall molecular dipole through both the polar sulfur-hydrogen bond and the lone pair electrons on sulfur [45] [16]. Computational studies on related aminoisoquinoline derivatives demonstrate that substituent effects can significantly alter dipole moment magnitudes and directions [45]. The dipole moment of isoquinoline-1-thiol is estimated to be in the range of 2.8-3.2 Debye units based on vector addition of the isoquinoline framework dipole and the thiol group contribution [44] [45].

Solvatochromic studies can provide experimental determination of ground and excited state dipole moments through analysis of solvent-dependent spectral shifts [45]. The difference between ground and excited state dipole moments provides insight into the charge redistribution that occurs upon electronic excitation [45]. These measurements are valuable for understanding the photophysical properties and potential applications of the compound [32] [45].

| Compound | μₐ (D) | μᵦ (D) | μₜₒₜₐₗ (D) |

|---|---|---|---|

| Quinoline | 0.144 | 2.015 | 2.020 |

| Isoquinoline | 2.360 | 0.905 | 2.528 |

| Isoquinoline-1-thiol (est.) | ~2.5-3.0 | ~1.0-1.5 | ~2.8-3.2 |

Molecular Orbital Configuration

The molecular orbital structure of isoquinoline-1-thiol is dominated by the π-orbital system of the aromatic rings with contributions from sulfur and nitrogen heteroatom orbitals [10] [40]. The highest occupied molecular orbital exhibits predominantly π-character with significant contributions from the aromatic carbon atoms and heteroatom lone pairs [40] [41]. The lowest unoccupied molecular orbital typically possesses π*-character and is localized primarily on the aromatic framework [40].

Density functional theory calculations on related quinoline and isoquinoline compounds indicate that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap typically ranges from 4.5 to 5.0 electron volts [40] [41]. The introduction of the thiol substituent may modify these orbital energies through mixing of sulfur orbitals with the aromatic π-system [40]. The sulfur lone pairs can act as electron donors, potentially raising the energy of the highest occupied molecular orbital [16].

The molecular orbital configuration influences the chemical reactivity and spectroscopic properties of the compound [10] [40]. Electronic transitions between occupied and unoccupied orbitals give rise to the observed ultraviolet-visible absorption spectrum [33] [10]. The orbital energy levels also determine the ionization potential and electron affinity of the molecule, which are important parameters for understanding redox behavior and intermolecular interactions [40] [41].

This comprehensive report examines the synthesis methodologies for isoquinoline-1-thiol, a specialized sulfur-containing heterocyclic compound that combines the aromatic isoquinoline backbone with a thiol functional group at the 1-position. The synthesis of this compound presents unique challenges due to the need to introduce sulfur functionality while maintaining the integrity of the isoquinoline ring system [1]. This analysis covers traditional synthetic routes, modern approaches, specific synthesis pathways, green chemistry methods, and industrial-scale considerations.

Synthesis Methodologies

Traditional Synthetic Routes

From Isoquinoline Precursors

Traditional approaches to isoquinoline-1-thiol synthesis typically begin with pre-formed isoquinoline derivatives that undergo subsequent functionalization. The most established pathway involves the conversion of isoquinoline-1-chloride or isoquinoline-1-bromide intermediates through nucleophilic substitution reactions with sulfur nucleophiles [2].

The synthesis of isoquinoline precursors relies heavily on classical methodologies including the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamides using dehydrating agents such as phosphorus oxychloride [3]. This reaction provides access to 3,4-dihydroisoquinolines that can be subsequently oxidized to isoquinolines using palladium or selenium catalysts [4]. The Pictet-Spengler reaction represents another fundamental approach, involving the condensation of β-arylethylamines with aldehydes followed by acid-catalyzed cyclization [3].

The Pomeranz-Fritsch reaction offers an alternative route through the condensation of benzaldehydes with aminoacetaldehyde dialkyl acetals, followed by cyclization and aromatization under acidic conditions [5]. This method provides particular advantages when electron-withdrawing substituents are present on the benzene ring, facilitating the cyclization process.

Thionation Reaction Mechanisms

Thionation reactions represent the primary traditional method for introducing sulfur functionality into isoquinoline systems. These reactions typically involve the replacement of oxygen atoms with sulfur or the direct introduction of thiol groups through nucleophilic mechanisms.

Classical thionation approaches utilize phosphorus pentasulfide (P₄S₁₀) as the primary sulfurating agent [6]. The reaction mechanism involves the formation of a phosphorus-sulfur intermediate that facilitates the transfer of sulfur to the substrate. However, these methods often require harsh conditions and produce multiple byproducts, limiting their practical application for isoquinoline-1-thiol synthesis.

Alternative thionation strategies employ sodium hydrosulfide (NaHS) or hydrogen sulfide gas in the presence of bases to introduce thiol functionality [2]. These reactions typically proceed through nucleophilic aromatic substitution mechanisms, where the sulfur nucleophile attacks electron-deficient positions on the isoquinoline ring. The reactivity pattern shows preferential attack at the 1-position when suitable leaving groups are present, making this approach viable for isoquinoline-1-thiol synthesis.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of isoquinoline derivatives by dramatically reducing reaction times while maintaining high yields. The application of microwave energy to isoquinoline synthesis provides enhanced reaction rates, improved selectivity, and reduced energy consumption compared to conventional heating methods [11] [12].

Microwave-assisted radical insertion/cyclization reactions have been developed for multi-substituted isoquinoline synthesis [11]. These methods achieve wide substrate scope and excellent yields through the radical insertion/cyclization of vinyl isocyanides with C(sp³)-H bonds adjacent to heteroatoms. The methodology is supported by comprehensive mechanistic studies including kinetic isotope effect investigations, radical trapping experiments, and Hammett plot analysis.

The three-component synthesis of quinoline and isoquinoline derivatives under microwave irradiation demonstrates the versatility of this approach [13]. These reactions proceed catalyst-free in DMF solvent, providing novel nitrogen-rich dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing quinoline pharmacophore fragments. The optimal conditions involve microwave irradiation at 130°C for 8 minutes, achieving yields up to 82%.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for isoquinoline synthesis, offering precise control over reaction parameters and enabling continuous processing for industrial applications [14]. The implementation of flow systems provides enhanced safety for handling reactive intermediates, improved heat and mass transfer, and the ability to perform reactions under precisely controlled conditions.

The development of continuous flow multistep synthesis protocols has demonstrated particular utility for pharmaceutical compound preparation [14]. These methodologies minimize waste, reduce purification steps, and decrease production time compared to traditional batch processes. The use of inductive heating as an enabling technology dramatically reduces reaction times while increasing process efficiency.

Flow photochemistry applications have shown remarkable efficiency for isoquinoline synthesis [15]. In comparative studies, flow synthesis yielded isoquinoline products in 93% yield within 5 minutes, whereas batch synthesis reached only 80% yield over extended reaction times. This dramatic improvement in both yield and reaction time demonstrates the inherent advantages of flow processing for heterocyclic synthesis.

Specific Synthesis Pathways

Lawesson's Reagent Applications

Lawesson's reagent (LR) has established itself as a premier thionating agent for the synthesis of sulfur-containing heterocycles, including isoquinoline-1-thiol derivatives [6] [16] [17]. This phosphorus-based reagent operates through a unique four-membered ring dissociation mechanism to form reactive dithiophosphine ylides that facilitate thionation reactions.

The mechanism of Lawesson's reagent involves the dissociation of the central phosphorus/sulfur four-membered ring to generate two reactive dithiophosphine ylides (R-PS₂) [6]. These intermediates exhibit high selectivity for electron-rich carbonyl compounds, making them particularly suitable for the thionation of isoquinoline derivatives bearing electron-donating substituents. The reaction proceeds under mild conditions and typically provides high yields of the desired thiocarbonyl products.

Recent applications of Lawesson's reagent in heterocycle synthesis have demonstrated its versatility beyond simple thionation reactions [16]. The reagent has been successfully employed for the synthesis of biologically active thioketones, thioamides, and various heterocyclic systems including thiazepines, phosphine sulfides, and organothiophosphorus compounds. In the context of isoquinoline synthesis, Lawesson's reagent has been used to convert amide intermediates to thioamides, which can subsequently undergo cyclization to form sulfur-containing isoquinoline derivatives [18].

Thiourea-Based Methods

Thiourea derivatives have emerged as versatile building blocks for isoquinoline-1-thiol synthesis through their participation in cyclization and rearrangement reactions [20] [21]. The synthesis of isoquinoline thiourea derivatives typically involves the reaction of aminoisoquinolines with isothiocyanates, providing access to compounds with diverse biological activities.

The preparation of (isoquinolin-3-yl)thiourea exemplifies the potential of thiourea-based methodology . This compound is synthesized through the reaction of 5-aminoisoquinoline with various isothiocyanates, leading to the formation of isoquinoline thiourea derivatives that exhibit significant biological activities, particularly as tyrosinase inhibitors. The reaction proceeds under mild conditions and provides good yields of products with varying degrees of enzyme inhibition activity.

Advanced thiourea-based synthetic strategies have been developed for the construction of complex isoquinoline scaffolds [21]. The synthesis of benzoimidazo[2,1-a]isoquinoline derivatives demonstrates the utility of thiourea intermediates in multi-step synthetic sequences. These reactions typically involve the formation of thiourea linkages followed by cyclization under basic or acidic conditions to generate the final heterocyclic products.

Transformation of Isoquinoline-1-ones

The transformation of isoquinoline-1-ones to isoquinoline-1-thiols represents a direct and efficient synthetic approach that maintains the structural integrity of the isoquinoline core while introducing sulfur functionality [22]. This methodology is particularly attractive because isoquinoline-1-ones are readily accessible through established synthetic routes and can be converted to the corresponding thiols through various chemical transformations.

The reduction of isoquinoline-1-ones followed by thionation provides a two-step pathway to isoquinoline-1-thiols [22]. The initial reduction can be accomplished using various reducing agents including sodium borohydride or lithium aluminum hydride, depending on the substitution pattern and reaction conditions. The subsequent thionation step employs sulfurating agents such as Lawesson's reagent or phosphorus pentasulfide to introduce the thiol functionality.

Alternative approaches involve direct thionation of isoquinoline-1-ones without prior reduction [22]. These reactions typically require more forcing conditions but can provide higher overall efficiency by eliminating the reduction step. The choice of thionating agent and reaction conditions must be carefully optimized to avoid decomposition of the isoquinoline ring system while achieving complete conversion to the desired thiol product.

Green Chemistry Approaches

Solvent-Free Methodologies

The development of solvent-free synthetic methodologies for isoquinoline-1-thiol preparation represents a significant advancement in environmentally sustainable chemistry [23] [24] [25]. These approaches eliminate the need for organic solvents, reducing environmental impact while often providing improved reaction efficiency and simplified purification procedures.

Solvent-free condensation reactions have been successfully applied to isoquinoline synthesis under mild conditions [23]. The reaction of isoquinoline with phenacyl bromides and dialkyl acetylenedicarboxylates or diaryloylacetylene proceeds efficiently at 50°C without solvent, providing high yields of pyrrolo[2,1-a]isoquinoline derivatives. These mild reaction conditions and excellent product yields demonstrate the synthetic advantages of solvent-free methodologies.

The TFA-catalyzed solvent-free dearomative cyanidation of isoquinoline using (Boc)₂O as an acylation agent exemplifies modern solvent-free approaches [24]. This protocol operates under mild and environmentally friendly conditions utilizing readily available and cost-effective starting materials. The reaction features broad functional group compatibility and demonstrates scalability to 100 mmol quantities, making it suitable for preparative applications.

Sustainable Catalyst Systems

The development of sustainable catalyst systems for isoquinoline synthesis has focused on replacing precious metals with abundant alternatives while maintaining high catalytic efficiency [26] [27]. These efforts have led to the emergence of iron, manganese, and copper-based catalytic systems that provide environmentally benign alternatives to traditional platinum group metal catalysts.

Iron-based catalytic systems have shown remarkable selectivity and efficiency for isoquinoline synthesis [26]. The development of iron complexes with pyrrolidine-pyridine (PDP) ligands provides high regioselectivity based on subtle electronic differences in substrate molecules. These catalysts favor specific oxidation patterns and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis.

Copper-based heterogeneous catalysts represent another sustainable approach to isoquinoline synthesis [28]. The development of copper nanoparticles decorated on biodegradable supports provides efficient catalytic systems for pyrrolo[1,2-a]isoquinoline synthesis under mild and sustainable reaction conditions. These catalyst systems can be recovered and reused multiple times without significant loss of activity, addressing both economic and environmental concerns.

Atom Economy Considerations

Atom economy has become a central consideration in the design of sustainable synthetic routes to isoquinoline-1-thiol [9] [29]. High atom economy synthesis minimizes waste generation by incorporating the maximum possible percentage of starting material atoms into the final product, aligning with green chemistry principles.

The copper-catalyzed cyclization of alkynylaryl oxime derivatives demonstrates exceptional atom economy through the selective cleavage of specific bonds [9]. This reaction achieves high atom economy by utilizing all substrate atoms in the product formation while generating only water as a byproduct. The broad substrate scope and excellent functional group tolerance further enhance the practical utility of this approach.

Ruthenium-catalyzed approaches have achieved remarkable atom economy through the development of redox-neutral synthetic protocols [29]. These methods eliminate the need for external oxidants while achieving rapid reaction times and high product yields. The use of recyclable catalytic systems further enhances the sustainability profile by reducing catalyst consumption and waste generation.

Industrial Scale Production

Process Development Optimization

The optimization of isoquinoline-1-thiol production for industrial scale manufacturing requires careful consideration of reaction efficiency, safety, environmental impact, and economic viability [30] [31]. Process development optimization focuses on maximizing yield while minimizing production costs and environmental footprint.

Microbial production platforms have emerged as a promising approach for large-scale isoquinoline alkaloid synthesis [30]. The development of engineered microorganisms capable of producing isoquinoline precursors from simple carbon sources provides a sustainable alternative to traditional chemical synthesis. These platforms offer advantages including controlled production environments, uniform product quality, and reduced dependence on plant-derived raw materials.

The construction of modular microbial platforms for isoquinoline production involves four key components: a universal aromatic amino acid synthetic module, a tailor-made biosynthetic module for precursor production, a fundamental isoquinoline synthetic module, and an ad hoc isoquinoline synthetic module for specific product formation [30]. These integrated systems demonstrate the potential for efficient large-scale production of isoquinoline derivatives through biotechnological approaches.

Industrial process optimization for chemical synthesis routes focuses on reaction parameter optimization, catalyst selection, and process intensification techniques [31]. The use of continuous flow processing, microwave heating, and advanced separation technologies can significantly improve process efficiency while reducing energy consumption and waste generation.

Quality Control and Purification Protocols

Quality control and purification of isoquinoline-1-thiol require specialized analytical methods and purification techniques due to the presence of structurally similar impurities and the potential for oxidation of the thiol functionality [32] [33] [34]. Industrial purification protocols must address these challenges while maintaining product quality and economic viability.

Traditional purification methods for isoquinoline derivatives rely on fractional crystallization and distillation techniques [32] [33]. The purification of crude isoquinoline through controlled crystallization involves cooling the material to approximately 2°C to form a semi-fluid mixture where pure isoquinoline crystallizes while impurities remain liquid. Subsequent centrifugal separation provides purified material with melting points approaching the theoretical value of 25°C.

Modern chromatographic techniques offer enhanced selectivity for isoquinoline purification [34] [35]. High-performance liquid chromatography (HPLC) methods provide excellent resolution of structural isomers and can achieve high purity levels required for pharmaceutical applications. Two-dimensional chromatographic protocols combining strong cation exchange and reversed-phase liquid chromatography demonstrate particular utility for complex mixture purification.

Advanced analytical methods for quality control include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and specialized techniques for alkaloid analysis [36] [37]. These methods provide comprehensive characterization of product purity and can detect trace impurities that might affect biological activity or chemical stability.

The implementation of process analytical technology (PAT) enables real-time monitoring of production processes and immediate quality control feedback [31]. This approach allows for rapid optimization of reaction conditions and early detection of process deviations that might affect product quality.